

# C12-200 Lipid Nanoparticles: An In Vitro and In Vivo Performance Comparison

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: **C12-200**

Cat. No.: **B6337406**

[Get Quote](#)

A comprehensive guide for researchers and drug development professionals on the correlation of in vitro and in vivo performance of **C12-200**-based lipid nanoparticles (LNPs) for nucleic acid delivery.

This guide provides an objective comparison of **C12-200** LNPs with other commonly used ionizable lipids, supported by experimental data. It delves into the physicochemical characteristics, in vitro transfection efficiencies, and in vivo biodistribution and efficacy, offering a clear perspective on their performance. Detailed experimental methodologies and visual workflows are included to facilitate understanding and replication.

## Physicochemical Characterization: A Comparative Overview

The fundamental properties of LNPs are critical determinants of their in vitro and in vivo behavior. **C12-200** LNPs consistently exhibit characteristics suitable for systemic nucleic acid delivery.

| Property                     | C12-200      | SM-102       | ALC-0315     | MC3          | Reference |
|------------------------------|--------------|--------------|--------------|--------------|-----------|
| Particle Size (nm)           | 70 - 85      | 85 - 100     | 85 - 100     | 85 - 100     | [1]       |
| Polydispersity Index (PDI)   | < 0.2        | < 0.2        | < 0.2        | < 0.2        | [1]       |
| Zeta Potential (mV)          | Near neutral | Near neutral | Near neutral | Near neutral | [1]       |
| Encapsulation Efficiency (%) | > 90%        | > 90%        | > 90%        | > 90%        | [1]       |
| Apparent pKa                 | ~6.0         | ~6.0         | ~6.0         | ~6.0         | [2]       |

## In Vitro Performance: Cell Line Dependent Transfection

The in vitro transfection efficiency of **C12-200** LNP has been evaluated in various cell lines, often in comparison to other leading ionizable lipids. While effective, its performance can be cell-type specific and is often surpassed by other lipids in vitro.

| Cell Line | C12-200          | SM-102             | ALC-0315            | MC3              | Outcome                                                               | Reference |
|-----------|------------------|--------------------|---------------------|------------------|-----------------------------------------------------------------------|-----------|
| HEK293    | Lower expression | Highest expression | Moderate expression | Lower expression | SM-102 showed significantly higher luciferase expression.             | [1]       |
| HeLa      | Lower expression | Highest expression | Moderate expression | Lower expression | SM-102 consistently demonstrated the highest protein expression.      | [1]       |
| THP-1     | Lower expression | Highest expression | Moderate expression | Lower expression | SM-102 exhibited the most robust expression in this immune cell line. | [1]       |

It is important to note that in vitro performance does not always directly correlate with in vivo efficacy.[3][4]

## In Vivo Biodistribution and Efficacy: Predominant Liver Tropism

In vivo studies consistently demonstrate that **C12-200** LNPs primarily target the liver for mRNA delivery and subsequent protein expression.[5][6][7][8][9] This makes them a valuable tool for therapies targeting liver-related diseases.

| Animal Model | Cargo                           | Primary Organ of Expression | Secondary Organs | Key Findings                                                                                                                | Reference |
|--------------|---------------------------------|-----------------------------|------------------|-----------------------------------------------------------------------------------------------------------------------------|-----------|
| Mice         | Luciferase mRNA                 | Liver                       | Spleen, Pancreas | C12-200<br>LNPs<br>mediate<br>greater<br>delivery to<br>the liver<br>compared to<br>some other<br>formulations.             | [5][8]    |
| Mice         | Factor VII siRNA                | Liver                       | -                | Effectively<br>reduced<br>factor VII<br>serum levels.                                                                       | [8]       |
| Mice         | Human Erythropoietin (EPO) mRNA | Liver                       | -                | Increased<br>serum EPO<br>levels.                                                                                           | [8]       |
| Mice         | barcoded mRNA                   | Liver                       | Spleen           | Enhanced<br>mRNA<br>delivery to<br>the liver and<br>spleen was<br>observed with<br>increased<br>C12-<br>200:mRNA<br>ratios. | [10]      |

Interestingly, while in vitro studies showed SM-102 to be superior, in vivo results indicate that ALC-0315 and SM-102 based LNPs achieve significantly higher protein expression than MC3 and **C12-200** based LNPs.<sup>[4]</sup> However, when formulated as vaccines, all four LNP types elicited strong immune responses with no significant differences among them.<sup>[4]</sup>

## Experimental Protocols

A generalized workflow for the formulation and characterization of **C12-200** LNPs is presented below. Specific molar ratios and process parameters can be optimized based on the nucleic acid cargo and intended application.

### LNP Formulation (Microfluidic Mixing)

- Preparation of Lipid Stock Solution: Dissolve **C12-200**, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG2000) in ethanol at a specific molar ratio.[3][10] [11] Common molar ratios include 50:38.5:1.5:10 (ionizable lipid:cholesterol:PEG-lipid:helper lipid).[3]
- Preparation of Aqueous Phase: Dilute the nucleic acid (mRNA, siRNA, etc.) in a low pH buffer, such as a 10 mM citrate buffer (pH 3.0), to ensure the ionization of **C12-200**.[11]
- Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the ethanolic lipid solution with the aqueous nucleic acid solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
- Dialysis: The resulting LNP solution is then dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to a physiological level.[11]
- Sterile Filtration: The dialyzed LNP solution is passed through a 0.22  $\mu$ m filter for sterilization.[11]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]

- 3. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ionizable Lipid Nanoparticles for In Vivo mRNA Delivery to the Placenta during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Potent Branched-Tail Lipid Nanoparticle Enables Multiplexed mRNA Delivery and Gene Editing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Lipid nanoparticle chemistry determines how nucleoside base modifications alter mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ionizable lipid nanoparticles encapsulating barcoded mRNA for accelerated in vivo delivery screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ionizable Lipid Nanoparticle-Mediated Delivery of Plasmid DNA in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [C12-200 Lipid Nanoparticles: An In Vitro and In Vivo Performance Comparison]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6337406#in-vitro-and-in-vivo-correlation-of-c12-200-lnps>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)